

A Technical Guide to the Historical Syntheses of Tricyanomethanide Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium tricyanomethanide*

Cat. No.: *B1326315*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tricyanomethanide anion, $[\text{C}(\text{CN})_3]^-$, is a versatile building block in coordination chemistry, materials science, and energetic materials. Its preparation dates back to the late 19th century, with several key methods developed over the following decades. This technical guide provides an in-depth overview of the seminal historical methods for synthesizing tricyanomethanide salts, offering detailed experimental protocols and quantitative data to serve as a valuable resource for researchers.

Core Synthetic Strategies

Historically, the synthesis of tricyanomethanide salts has primarily revolved around the cyanating of malononitrile and its derivatives. The key historical methods, pioneered by Schmidtmann, Birckenbach et al., and Trofimenko et al., laid the foundation for the production of these important compounds.

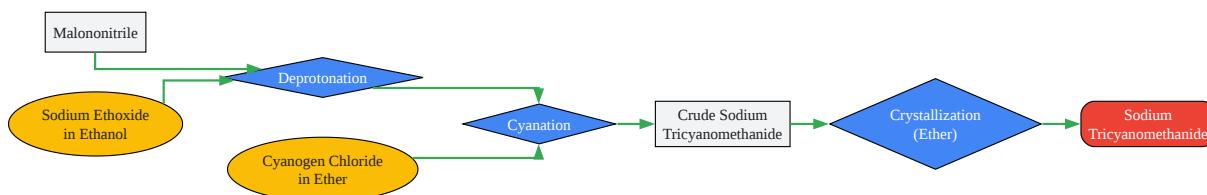
Table 1: Comparison of Historical Tricyanomethanide Salt Syntheses

Method (Year)	Precursor	Reagents	Product	Reported Yield	Melting Point (°C)
Schmidtmann (1896)	Malononitrile	Sodium ethoxide, Cyanogen chloride	Sodium tricyanometh anide	~70%	>300 (decomposes)
Birkenbach et al. (1929)	Malononitrile	Base, Cyanogen bromide	Alkali metal tricyanometh anide	Not specified	Not specified
Birkenbach et al. / Mayer et al. (1929/1969)	Crude alkali metal tricyanometh anide	Silver nitrate	Silver tricyanometh anide	Not specified	Not specified
Trofimenko et al. (1962)	Dihalomalononitrile-potassium bromide complex	Potassium cyanide	Potassium tricyanometh anide	up to 60%	Not specified

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for the key historical syntheses of tricyanomethanide salts.

Schmidtmann's Synthesis of Sodium Tricyanomethanide (1896)


This first reported synthesis involves the deprotonation of malononitrile followed by cyanation with cyanogen chloride.[\[1\]](#)

Experimental Protocol:

- Deprotonation of Malononitrile: Malononitrile is deprotonated using sodium ethoxide in absolute ethanol. The reaction is typically carried out at room temperature with stirring.

- Cyanation: A solution of cyanogen chloride in a suitable solvent (e.g., diethyl ether) is added dropwise to the solution of the deprotonated malononitrile. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- Isolation: The resulting **sodium tricyanomethanide** precipitates from the reaction mixture. The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials and byproducts.
- Purification: The crude **sodium tricyanomethanide** is purified by crystallization from a suitable solvent, such as ether.^[1]

Diagram of the Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Schmidtmann's **sodium tricyanomethanide** synthesis.

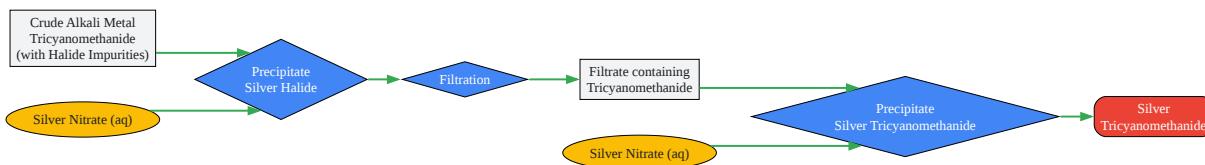
Birckenbach and Coworkers' Cyanation with Cyanogen Bromide (1929)

This method provides an alternative to the use of the highly volatile cyanogen chloride.^[1]

Experimental Protocol:

- Reaction Setup: The cyanation of malononitrile is carried out using cyanogen bromide in the presence of a suitable base.

- Reaction Conditions: The specific base and solvent system are not detailed in the readily available literature, but would typically involve an alkali metal alkoxide or hydroxide in an alcoholic or ethereal solvent.
- Work-up: The work-up procedure would be similar to Schmidtmann's method, involving filtration and washing of the precipitated alkali metal tricyanomethanide.


Preparation of Silver Tricyanomethanide (Birckenbach et al., 1929; Mayer et al., 1969)

Silver tricyanomethanide serves as a useful precursor for other tricyanomethanide salts through metathesis reactions.

Experimental Protocol:

- Precipitation of Silver Halide: A solution of crude alkali metal tricyanomethanide (which may contain halide impurities) is treated with a solution of silver nitrate. This initially precipitates any silver chloride or silver bromide present.[\[1\]](#)
- Filtration: The precipitated silver halide is removed by filtration.
- Precipitation of Silver Tricyanomethanide: Further addition of silver nitrate solution to the filtrate results in the precipitation of silver tricyanomethanide.[\[1\]](#)
- Isolation and Purification: The silver tricyanomethanide is collected by filtration, washed with water to remove any excess silver nitrate and other soluble salts, and then dried.

Diagram of the Purification and Metathesis:

[Click to download full resolution via product page](#)

Caption: Preparation of silver tricyanomethanide from crude alkali metal salts.

Trofimenko's Synthesis of Potassium Tricyanomethanide (1962)

This method utilizes a dihalomalanonitrile-potassium bromide complex as the starting material.

[1]

Experimental Protocol:

- Reaction: A dihalomalanonitrile-potassium bromide complex is treated with potassium cyanide.
- Isolation: The reaction yields potassium tricyanomethanide. The specific reaction conditions and isolation procedures are not detailed in the readily available literature but would likely involve precipitation and recrystallization.

Conclusion

The historical methods for preparing tricyanomethanide salts, developed from the late 19th to the mid-20th century, established the fundamental synthetic routes to this important class of compounds. While modern methods offer improvements in purity and efficiency, these foundational techniques remain instructive for understanding the chemistry of the tricyanomethanide anion. This guide provides a consolidated resource of the original synthetic

approaches, which can be valuable for researchers exploring the rich chemistry of cyanocarbons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Historical Syntheses of Tricyanomethane Salts]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1326315#historical-methods-for-preparing-tricyanomethane-salts>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com